molecular formula C16H14BrCl3N2O B11703932 Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-

Cat. No.: B11703932
M. Wt: 436.6 g/mol
InChI Key: XZAXECKKIPVYKN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-" (hereafter referred to as Compound X) is a benzamide derivative characterized by:

  • A 4-bromo substitution on the benzamide ring.
  • An N-substituent composed of a 2,2,2-trichloroethyl group linked to a 3-methylphenylamino moiety. Its molecular formula is C₂₁H₁₆BrCl₃N₄O, with an average mass of 526.640 g/mol and a monoisotopic mass of 523.957306 g/mol .

For instance, trichloroethylamine intermediates are often reacted with activated benzoyl chlorides or succinimidyl esters to form the benzamide core .

Properties

Molecular Formula

C16H14BrCl3N2O

Molecular Weight

436.6 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14BrCl3N2O/c1-10-3-2-4-13(9-10)21-15(16(18,19)20)22-14(23)11-5-7-12(17)8-6-11/h2-9,15,21H,1H3,(H,22,23)

InChI Key

XZAXECKKIPVYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-methylaniline under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name/ID Substituent on Benzamide Ethyl Group Modifications Biological Activity/Application Reference
Compound X 4-bromo 2,2,2-trichloro-1-(3-methylphenylamino) Not explicitly reported (structural focus)
AMG7160 (4-bromo-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide) 4-bromo 2,2,2-trichloro-1-(4-chlorophenylsulfanyl) TRPA1 antagonist (species-specific activity)
4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides 4-chloro 2,2,2-trichloro-1-(arylthioureido) Antimicrobial/antifungal applications
4-Methyl-N-(2,2,2-tribromo-1-(4-chloroanilino)ethyl)benzamide 4-methyl 2,2,2-tribromo-1-(4-chloroanilino) Structural analog with halogen variation
4-Bromo-N-[2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl]benzamide 4-bromo 2,2,2-trichloro-1-(4-sulfamoylanilino) Potential sulfonamide-based bioactivity

Key Structural Variations and Implications

Halogen Substitutions: Bromine vs. Trichloro vs. Tribromo Ethyl Groups: Tribromoethyl derivatives () exhibit higher molecular weight and hydrophobicity, which may reduce solubility but enhance membrane permeability .

Amino Group Modifications: 3-Methylphenylamino (Compound X): The 3-methyl group introduces steric hindrance and lipophilicity, which could influence receptor selectivity compared to 4-chlorophenylsulfanyl (AMG7160) or sulfamoylphenyl () groups . Thiadiazole-Linked Analogues: Compounds with 1,3,4-thiadiazole moieties () form additional hydrogen bonds (e.g., with Glu571, Arg570 in FGFR1), enhancing inhibitory activity .

Biological Activity Trends :

  • TRPA1 Antagonism : AMG7160 and related trichloroethyl benzamides show species-specific TRPA1 inhibition, with bromo derivatives exhibiting stronger binding than methoxy or nitro analogues .
  • FGFR1 Inhibition : While Compound X’s activity is unreported, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives () demonstrate FGFR1-targeted anticancer effects via hydrogen bonding with Asn659 and Thr658 .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- is a complex organic molecule that exhibits notable biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Details:

PropertyValue
Molecular Formula C15H10BrCl5N2O
Molecular Weight 466.50 g/mol
IUPAC Name 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]benzamide
CAS Number 302934-73-2

The compound's structure features multiple halogen substituents, which are often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this benzamide involves several steps:

  • Chlorination: Chlorination of benzene derivatives to introduce multiple chlorine atoms.
  • Amidation: Reaction of the chlorinated benzene with an amine derivative to form the benzamide structure.

This multi-step synthesis is crucial for achieving the desired chemical properties and biological activities.

Anticancer Properties

Research has indicated that benzamide derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound under discussion may interact with specific molecular targets involved in cancer progression.

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. The presence of halogens in the structure often enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions. In vitro studies have demonstrated that certain benzamide derivatives possess potent antibacterial and antifungal activities.

The mechanism by which Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- exerts its biological effects likely involves:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may bind to cellular receptors or transporters, altering signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Evaluation:
    A study involving a series of benzamide derivatives showed that compounds similar to Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. This indicates a promising potential for further development as anticancer agents.
  • Antimicrobial Testing:
    Another investigation assessed the antimicrobial efficacy of benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain halogenated benzamides displayed significant inhibition zones in agar diffusion assays, suggesting their potential as novel antimicrobial agents.

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